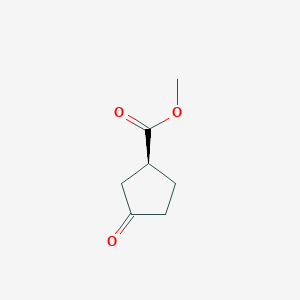
メチル(1S)-3-オキソシクロペンタン-1-カルボン酸
概要
説明
(S)-3-Oxo-cyclopentanecarboxylic acid methyl ester is a synthetic intermediate useful for pharmaceutical synthesis.
科学的研究の応用
Synthesis of Pharmaceutical Intermediates
One of the primary applications of methyl (1S)-3-oxocyclopentane-1-carboxylate is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block for various biologically active molecules, including:
- Adenosine Antagonists : The compound is used to synthesize derivatives that can act as adenosine antagonists, which are important in treating conditions like asthma and cardiac arrhythmias .
Case Study: Synthesis of Xanthine Derivatives
A notable study demonstrated the use of methyl (1S)-3-oxocyclopentane-1-carboxylate in the synthesis of xanthine derivatives. These derivatives have shown potential as therapeutic agents due to their ability to modulate adenosine receptors, providing insights into their pharmacological properties .
Organic Synthesis
Methyl (1S)-3-oxocyclopentane-1-carboxylate is also utilized in organic synthesis for constructing complex molecules. Its unique structure allows for various reactions, including:
- Cyclization Reactions : The compound can undergo cyclization to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.
Data Table: Reaction Pathways
| Reaction Type | Description | Resulting Product |
|---|---|---|
| Cyclization | Formation of cyclic derivatives | Various substituted cyclopentanes |
| Esterification | Reaction with alcohols to form esters | Methyl esters of carboxylic acids |
| Reduction | Conversion of ketones to alcohols | Alcohol derivatives |
Material Science
In addition to its applications in organic chemistry and pharmaceuticals, methyl (1S)-3-oxocyclopentane-1-carboxylate has potential uses in material science. Its ester functionality allows it to be incorporated into polymer matrices, enhancing material properties such as flexibility and thermal stability.
Research and Development
Research continues into the broader applications of methyl (1S)-3-oxocyclopentane-1-carboxylate. Ongoing studies focus on:
- Biocompatibility : Investigating the compound's compatibility with biological systems for potential use in drug delivery systems.
Case Study: Drug Delivery Systems
Recent research has explored the use of this compound in developing drug delivery systems that enhance the bioavailability of poorly soluble drugs. The results indicate improved solubility and controlled release profiles, making it a candidate for further development .
生物活性
Methyl (1S)-3-oxocyclopentane-1-carboxylate is a cyclic compound characterized by its unique structure, which includes a cyclopentane ring with a carboxylate ester and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of methyl (1S)-3-oxocyclopentane-1-carboxylate, summarizing research findings, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- Structure : The compound features a methyl group attached to the cyclopentane ring at the second carbon position and a keto group at the third carbon position, contributing to its reactivity and biological activity .
Biological Activity Overview
Methyl (1S)-3-oxocyclopentane-1-carboxylate has been studied for various biological activities, including:
- Neurotrophic Effects : Research indicates that compounds similar to methyl (1S)-3-oxocyclopentane-1-carboxylate may enhance neurite outgrowth in neuronal cultures, suggesting potential neuroprotective properties .
- Enzymatic Interactions : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways and signal transduction processes .
The biological activity of methyl (1S)-3-oxocyclopentane-1-carboxylate is attributed to its interaction with molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate various physiological processes .
Case Studies and Research Findings
Several studies have investigated the biological activity of methyl (1S)-3-oxocyclopentane-1-carboxylate and related compounds:
Comparative Analysis with Similar Compounds
Methyl (1S)-3-oxocyclopentane-1-carboxylate shares structural similarities with other cyclopentanecarboxylates. A comparison of their biological activities is presented below:
特性
IUPAC Name |
methyl (1S)-3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













